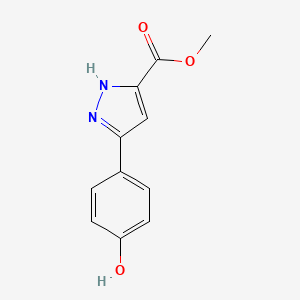
methyl 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate is a root exudate that functions as a nitrification inhibitor and as a modulator of the root system architecture by inhibiting primary root elongation and promoting lateral root formation . It can be used to prepare potent and orally available G protein-coupled receptor 40 agonists as potential antidiabetic agents .
Chemical Reactions Analysis
Methyl 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate is known to modulate the expression of phenylpropanoid metabolism-related genes in perilla roots and leaves. In addition to modulating carbon/nitrogen metabolism, many genes involved in phenylpropanoid metabolism were also modulated by Methyl 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate .Wissenschaftliche Forschungsanwendungen
Nitrification Inhibition
“Methyl 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate” (MHPP) is a root exudate that functions as a nitrification inhibitor . It reduces nitrogen loss by suppressing soil nitrification, which is a process mediated by ammonia-oxidizing bacteria .
Modulation of Root System Architecture
MHPP also modulates the root system architecture (RSA) . It inhibits primary root elongation and promotes lateral root formation .
Interference with Auxin Signaling
MHPP interferes with auxin signaling via the NO/ROS pathway . It elevates the levels of auxin expression and signaling by up-regulating auxin biosynthesis, altering the expression of auxin carriers, and promoting the degradation of the auxin/indole-3-acetic acid family of transcriptional repressors .
Induction of Nitric Oxide and Reactive Oxygen Species
MHPP induces the production of nitric oxide (NO) and promotes reactive oxygen species (ROS) accumulation in root tips . Suppressing the accumulation of NO or ROS alleviates the inhibitory effect of MHPP on primary root elongation .
Modulation of Plant Growth and Secondary Metabolite Accumulation
MHPP modulates plant growth and secondary metabolite accumulation by inducing metabolic changes . It reduces primary root growth but markedly induces lateral root formation in perilla seedlings .
Preparation of G Protein-Coupled Receptor 40 Agonists
MHPP can be used to prepare potent and orally available G protein-coupled receptor 40 agonists as potential antidiabetic agents .
Enzymatic Coupling of Saccharides to Protein
MHPP may be used in the enzymatic coupling of saccharides to protein .
Improvement of Medicinal Ingredients in Perilla Plants
MHPP improves the contents of medicinal ingredients in perilla plants . The application of MHPP may represent a useful strategy for medicinal plant cultivation .
Wirkmechanismus
Target of Action
Methyl 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate, also known as MHPP, primarily targets the Macrophage Migration Inhibitory Factor (MIF) . MIF is a pro-inflammatory cytokine that plays a crucial role in the immune response and inflammation.
Mode of Action
MHPP interacts with its target, MIF, to inhibit its function . .
Biochemical Pathways
MHPP is known to modulate the nitrification process in soil . Nitrification is a crucial part of the nitrogen cycle, where ammonia is oxidized to nitrite and then to nitrate. By inhibiting this process, MHPP reduces nitrogen loss in the soil, thereby improving nitrogen use efficiency .
Pharmacokinetics
It’s known that the compound’s action is influenced by the presence of ammonium ions in the environment .
Result of Action
MHPP has been found to modulate plant growth and root system architecture (RSA) by inhibiting primary root elongation and promoting lateral root formation . It also induces metabolic changes in plants, leading to differential accumulation of secondary metabolites .
Action Environment
The action of MHPP is influenced by environmental factors such as soil pH and clay content . For instance, MHPP showed different levels of nitrification inhibition in acidic and calcareous soils . Furthermore, the presence of ammonium ions in the environment is necessary for MHPP’s action .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-11(15)10-6-9(12-13-10)7-2-4-8(14)5-3-7/h2-6,14H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJXOFPMZYYNNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1)C2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethoxy-N-[1-(hydroxymethyl)propyl]-5-methylbenzenesulfonamide](/img/structure/B604264.png)
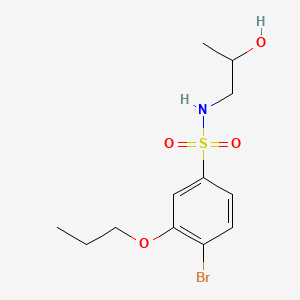
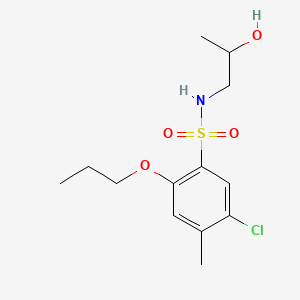

![N-[1-(hydroxymethyl)propyl]-2-methoxy-4-methylbenzenesulfonamide](/img/structure/B604268.png)

![1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B604274.png)
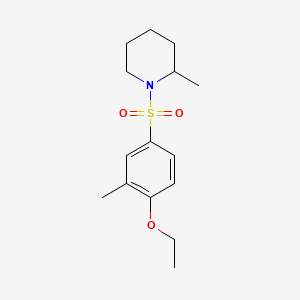
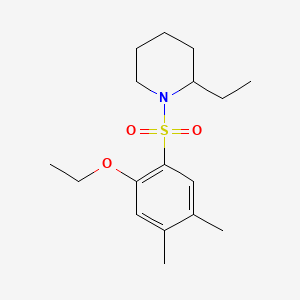

![2-{[(5-Isopropyl-2-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B604281.png)

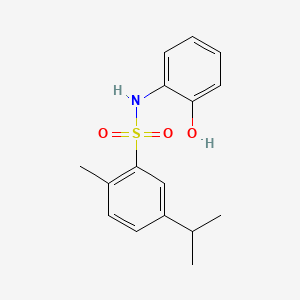
![4-{[(5-Isopropyl-2-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B604284.png)